

Spectroscopic Analysis of 2-Aminoquinoline: A Technical Guide

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Compound of Interest		
Compound Name:	2-Aminoquinoline	
Cat. No.:	B172215	Get Quote

This guide provides an in-depth overview of the spectroscopic data for **2-Aminoquinoline**, a key heterocyclic amine used in the synthesis of various biologically active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **2-Aminoquinoline**. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data.

1.1. ¹H NMR Spectral Data

The ¹H NMR spectrum of **2-Aminoquinoline** provides information about the chemical environment of its protons.



Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	6.75	d	8.7
H-4	7.85	d	8.7
H-5	7.62	d	8.2
H-6	7.25	t	7.5
H-7	7.52	t	7.8
H-8	7.45	d	8.5
-NH ₂	5.2 (broad)	S	-

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

1.2. ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms within **2- Aminoquinoline**.[1]

Carbon	Chemical Shift (δ, ppm)
C-2	157.8
C-3	109.5
C-4	138.5
C-4a	127.8
C-5	129.5
C-6	123.2
C-7	126.5
C-8	122.1
C-8a	148.2



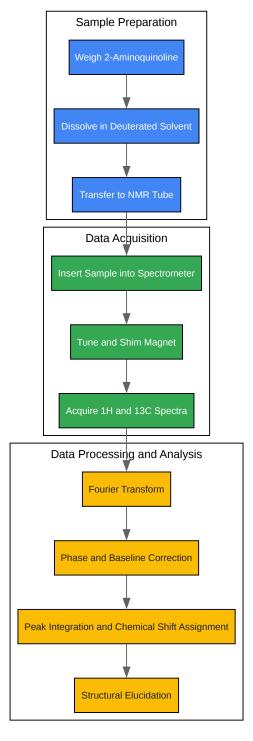
1.3. Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining NMR spectra of 2-Aminoquinoline is as follows:

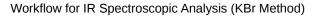
- Sample Preparation: Dissolve approximately 10-20 mg of **2-Aminoquinoline** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker AVANCE 300 MHz or 400 MHz instrument.[2]
- ¹H NMR Acquisition:
 - Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).
 - Use a standard pulse program for proton NMR.
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).
 - Employ a proton-decoupled pulse sequence to simplify the spectrum.
 - Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

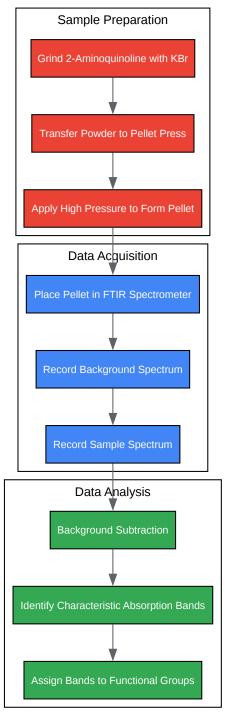


Workflow for NMR Spectroscopic Analysis



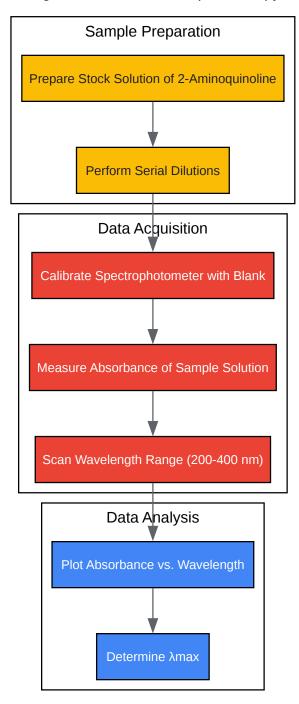








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References

- 1. 2-Aminoquinoline | C9H8N2 | CID 11379 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Aminoquinoline | C9H8N2 | CID 11359 PubChem [pubchem.ncbi.nlm.nih.gov]
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